![molecular formula C11H11BrIN3O B580454 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1369509-72-7](/img/structure/B580454.png)
5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine” is a complex organic molecule that contains several functional groups. It has a pyrazolo[3,4-c]pyridine core, which is a type of nitrogen-containing heterocycle. This core is substituted at the 1-position with a tetrahydro-2H-pyran-2-yl group and halogen atoms (bromine and iodine) at the 3 and 5 positions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-c]pyridine ring system, a tetrahydro-2H-pyran ring, and halogen atoms. The presence of these functional groups would likely confer unique chemical properties to the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyrazolo[3,4-c]pyridine core, the tetrahydro-2H-pyran-2-yl group, and the halogen atoms. The nitrogen atoms in the pyrazolo[3,4-c]pyridine core could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrazolo[3,4-c]pyridine core, the tetrahydro-2H-pyran-2-yl group, and the halogen atoms would likely affect its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Kinase Inhibitor Design
5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is noted for its recurring motif in kinase inhibitors, particularly for its versatility in interacting with kinases through multiple binding modes. This scaffold, specifically pyrazolo[3,4-b]pyridine, is highlighted for its ability to bind to the hinge region of kinases and form key interactions in the kinase pocket. This enhances potency and selectivity, making it a crucial scaffold in kinase inhibitor design. It is also emphasized for its structural resemblance to pyrrolo[2,3-b]pyridine and indazole, enabling it to achieve multiple kinase binding modes, contributing significantly to its presence in kinase inhibitors (Wenglowsky, 2013).
Synthesis of Pyranopyrimidine Scaffolds
The pyranopyrimidine core, closely related to the structure of this compound, is significant in medicinal and pharmaceutical fields due to its broad synthetic applications and bioavailability. The review underscores the importance of hybrid catalysts in synthesizing substituted pyrano[2,3-d]pyrimidine scaffolds, demonstrating the broad applicability of this core in pharmaceutical developments (Parmar, Vala, & Patel, 2023).
Green Synthesis of Fused Heterocyclic Derivatives
The compound's relevance is also noted in the green synthesis of fused heterocyclic compounds. Multi-component reactions (MCRs) are recognized for their atom economy, environmental friendliness, and efficiency in synthesizing complex heterocycles in a single step. The review particularly highlights the synthesis of fused heterocycles like pyrimidine-chromene, Pyrrolo-pyrazine, and Pyrazolo-pyrimidine, demonstrating the role of the compound's derivatives in promoting sustainable and eco-friendly synthesis methods (Dhanalakshmi, Jeya, Anbarasu, & Sivamurugan, 2021).
Propiedades
IUPAC Name |
5-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrIN3O/c12-9-5-7-8(6-14-9)16(15-11(7)13)10-3-1-2-4-17-10/h5-6,10H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJZYOIEGCRKAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=CN=C(C=C3C(=N2)I)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrIN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

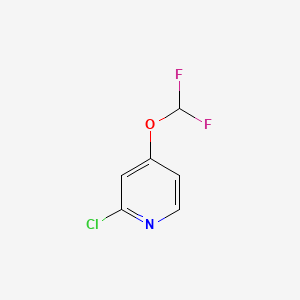


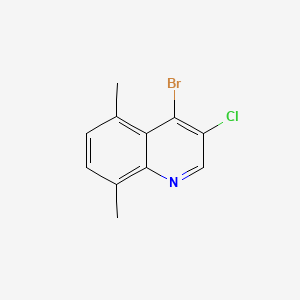
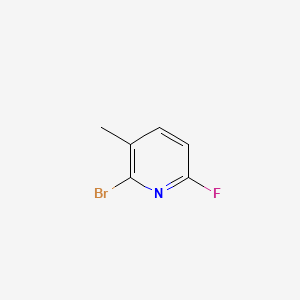



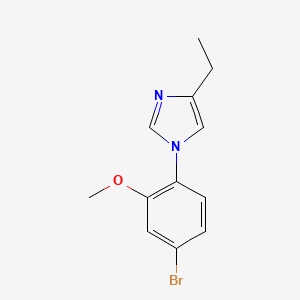
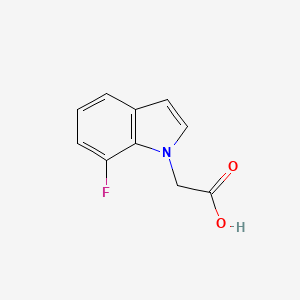
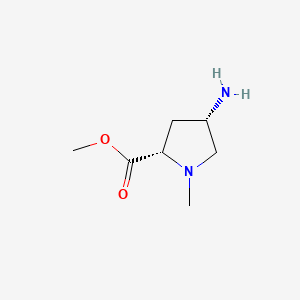

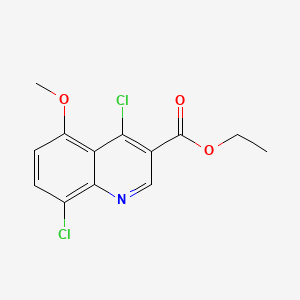
![(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B580390.png)